molecular formula C5H9IO B1332964 3-(Iodomethyl)oxolane CAS No. 475060-43-6

3-(Iodomethyl)oxolane

Cat. No. B1332964
CAS RN: 475060-43-6
M. Wt: 212.03 g/mol
InChI Key: UJXHPFDJZCXTQR-UHFFFAOYSA-N
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Description

3-(Iodomethyl)oxolane, also known as 3-Iodo-2-methyloxirane, is a synthetic compound that has recently been gaining attention for its potential applications in a variety of scientific research areas. It is an organic compound with a molecular formula of C3H7IO, and it is a colorless liquid at room temperature. This compound is a versatile compound that can be used as a reagent in organic synthesis, and it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, this compound has been studied for its potential biochemical and physiological effects, and it has been found to have a variety of advantages and limitations for lab experiments.

Scientific Research Applications

Cyclization of Epoxy Alcohols

3-(Iodomethyl)oxolane and related compounds are significant in the intramolecular cyclization of epoxy alcohols. Murai, Ono, and Masamune (1977) illustrated that treating 1-(2,3-epoxypropyl)-1-cyclohexanol with a base in aqueous dimethyl sulfoxide forms corresponding oxetanes, highlighting the role of this compound in producing these cyclic ethers (Murai, Ono, & Masamune, 1977).

NMR Data and Pseudorotational Free-Energy Profile

The conformation of five-membered furanose rings, for which oxolane serves as a prototype, is crucial in understanding structures of DNA and RNA. Płaziński et al. (2019) demonstrated a method to recover free-energy profiles describing oxolane ring conformations based on NMR data. This underscores the importance of this compound in analyzing conformational features of biologically relevant molecules (Płaziński, Gawęda, & Płazińska, 2019).

Oxylactonization in Synthesis

In the total synthesis of 12-hydroxymonocerins, Fujita et al. (2013) employed this compound-based compounds for stereoselective oxylactonization. This demonstrates the compound's utility in constructing complex molecular frameworks like oxolane-fused isochroman-1-ones (Fujita, Mori, Shimogaki, & Sugimura, 2013).

Hydrodeoxygenation Modeling

Koudjina et al. (2018) studied the hydrodeoxygenation of the oxolane molecule, revealing that oxolane undergoes C–O bond cleavage and ring opening, leading to the formation of butan-1-ol and butane molecules. This research highlights the role of this compound in understanding catalytic processes involving oxolane molecules (Koudjina et al., 2018).

Synthesis and Broncholytic Activity

Zarudii et al. (1985) explored the synthesis of oxetanes from 3,3-bis(chloromethyl)oxetane, a related compound, for broncholytic applications. The presence of iodomethyl groups in these derivatives further emphasizes the versatility of this compound derivatives in pharmaceutical chemistry (Zarudii et al., 1985).

Safety and Hazards

The safety information for “3-(Iodomethyl)oxolane” indicates that it may cause certain hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

3-(iodomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXHPFDJZCXTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376657
Record name 3-(iodomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

475060-43-6
Record name 3-(iodomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(iodomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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